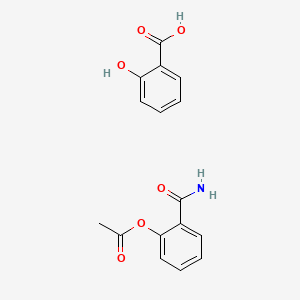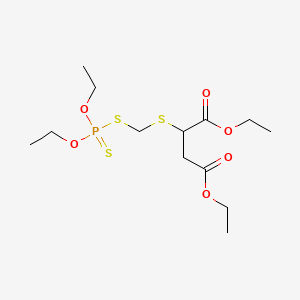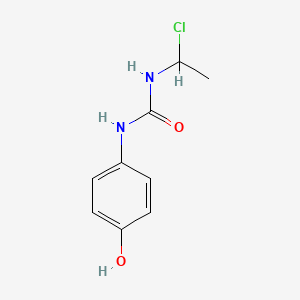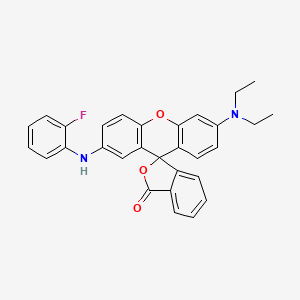
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is a chemical compound with the molecular formula C14H7KO7S It is a derivative of anthracene, characterized by the presence of nitro and sulphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate typically involves the nitration of anthracene derivatives followed by sulphonation. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for sulphonation and nitric acid for nitration.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the purification of intermediates and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The sulphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of aminoanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulphonate groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- Potassium 9,10-dihydro-9,10-dioxo-5-nitroanthracene-1-sulphonate
- Sodium 3,4-dihydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-sulphinate
- N-(9,10-dioxo-9,10-dihydro-anthracen-1-yl)-acetamide
Comparison: Potassium 9,10-dihydro-9,10-dioxo-8-nitroanthracene-1-sulphonate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
93804-32-1 |
|---|---|
Molecular Formula |
C14H6KNO7S |
Molecular Weight |
371.36 g/mol |
IUPAC Name |
potassium;8-nitro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H7NO7S.K/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
CCSQWQRHRJNTID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


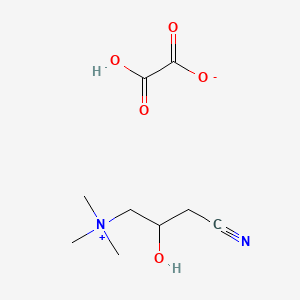


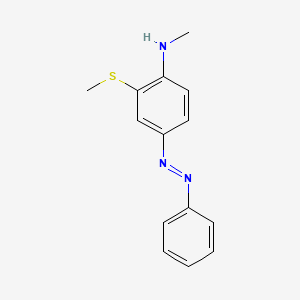


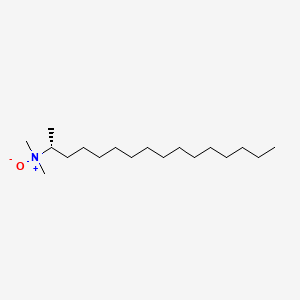

![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)

